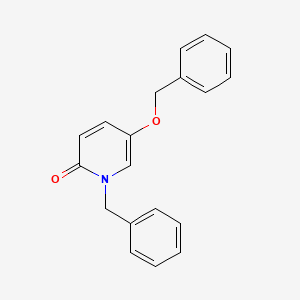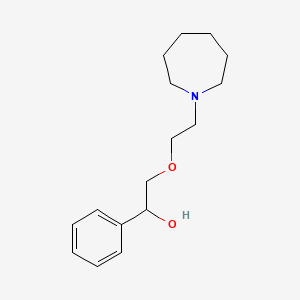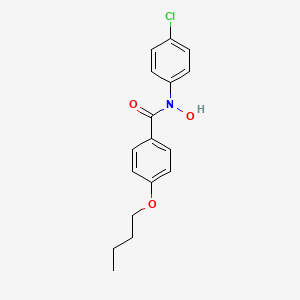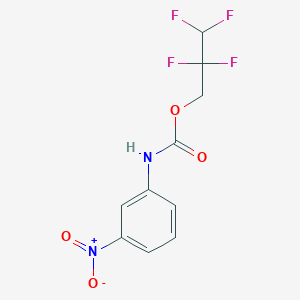![molecular formula C17H20N2O2 B14347332 2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate CAS No. 99444-91-4](/img/structure/B14347332.png)
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azabicyclo[222]octan-5-yl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of both azabicyclo and indole systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[222]octan-5-yl 1H-indole-3-carboxylate typically involves the construction of the azabicyclo[22One common method involves the nucleophilic attack and intramolecular cyclization of cyclopentanes and piperidine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The azabicyclo[2.2.2]octane core may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: A simpler analog with similar structural features but lacking the indole moiety.
2-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic structure.
Uniqueness
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate is unique due to the combination of the azabicyclo[2.2.2]octane core and the indole moiety. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
99444-91-4 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(2-methyl-2-azabicyclo[2.2.2]octan-5-yl) 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-10-11-6-7-12(19)8-16(11)21-17(20)14-9-18-15-5-3-2-4-13(14)15/h2-5,9,11-12,16,18H,6-8,10H2,1H3 |
InChI Key |
KKRDXNFGOGRDJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC1CC2OC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
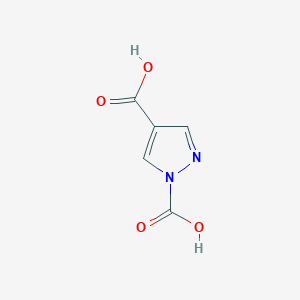
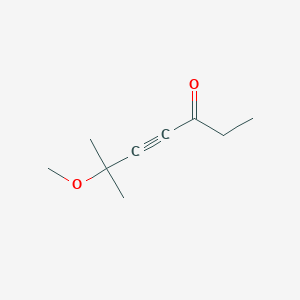
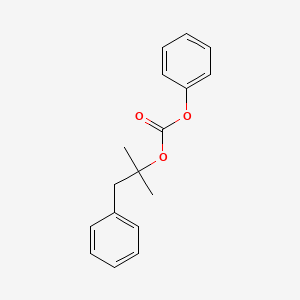
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)

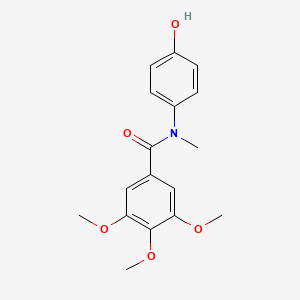
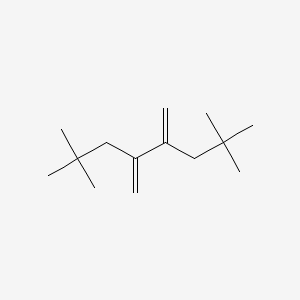
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
